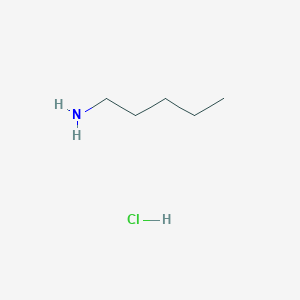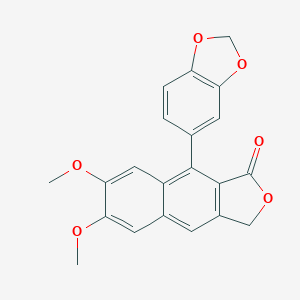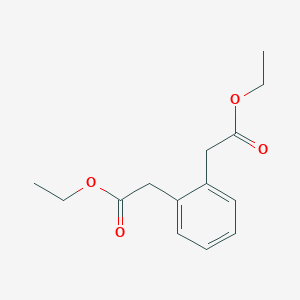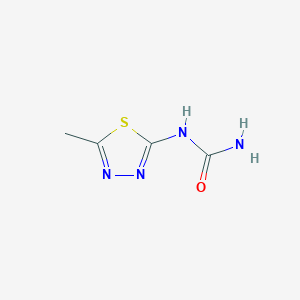
1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiadiazole derivative that has shown promising results in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism Of Action
The mechanism of action of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea is not fully understood. However, several studies have suggested that it may act by inhibiting various enzymes, such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. It may also interact with various receptors, such as adenosine receptors, GABA receptors, and NMDA receptors, to produce its biological effects.
Biochemical And Physiological Effects
1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea has been shown to exhibit several biochemical and physiological effects. It has been reported to have antioxidant, anti-inflammatory, and antidiabetic properties. It has also been shown to inhibit the growth of various microorganisms, such as bacteria and fungi. Additionally, it has been reported to exhibit cytotoxicity against various cancer cell lines.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea in lab experiments is its versatility. It can be easily modified to produce new compounds with different biological activities. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. Several studies have reported that it may exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for the research on 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea. One of the major areas of focus is the development of new compounds based on this scaffold that exhibit potent biological activities. Additionally, several studies are exploring the potential use of this compound in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Finally, there is a growing interest in the potential use of this compound as a tool for studying various biological processes, such as enzyme inhibition and receptor activation.
Synthesis Methods
The synthesis of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea is a multi-step process that involves the reaction of various reagents. One of the most common methods for synthesizing this compound is the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with a carbonyl compound, such as phenyl isocyanate or ethyl isocyanate, in the presence of a catalyst, such as triethylamine or sodium bicarbonate. This reaction results in the formation of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea, which can be purified by recrystallization or column chromatography.
Scientific Research Applications
1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including biochemistry, pharmacology, and medicinal chemistry. One of the most significant applications of this compound is its use as a scaffold for designing new drugs. Several studies have reported the synthesis of novel compounds based on 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea that exhibit potent biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
properties
CAS RN |
16279-23-5 |
|---|---|
Product Name |
1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea |
Molecular Formula |
C4H6N4OS |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
(5-methyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C4H6N4OS/c1-2-7-8-4(10-2)6-3(5)9/h1H3,(H3,5,6,8,9) |
InChI Key |
BQVKEBROSSGAFA-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)N |
synonyms |
Urea, (5-methyl-1,3,4-thiadiazol-2-yl)- (6CI,8CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



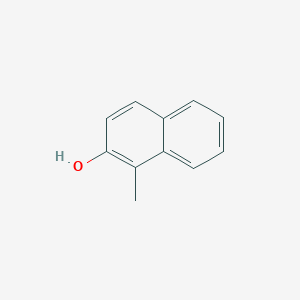
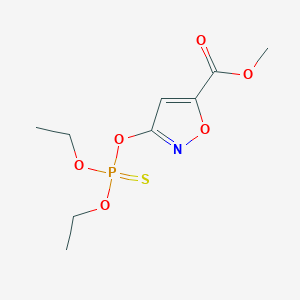
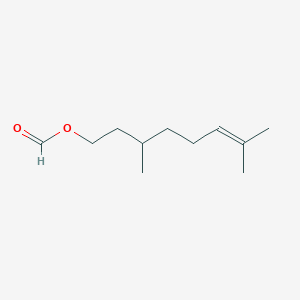
![[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol](/img/structure/B91524.png)

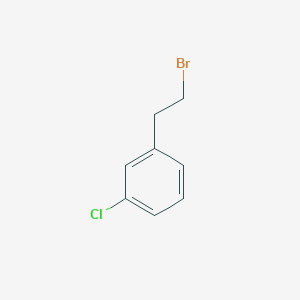
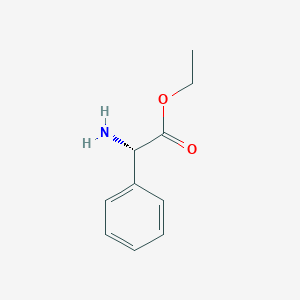
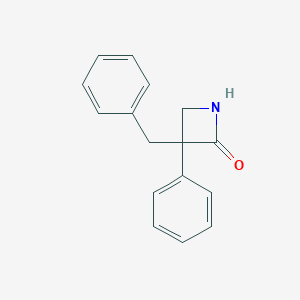
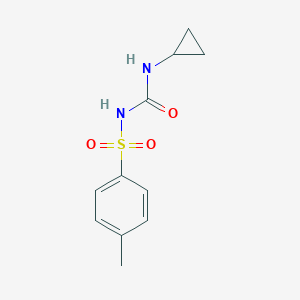
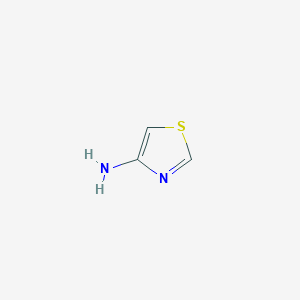
![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)
